(4S)-4-(4-Bromo-benzyl)-l-proline hcl

Peptide Chemistry Conformational Analysis Stereoselective Synthesis

This (2S,4S)-configured 4-(4-bromobenzyl)-L-proline hydrochloride provides a unique conformationally constrained scaffold for peptide and medicinal chemistry. Unlike generic 4-substituted prolines, its defined (2S,4S) stereochemistry controls backbone geometry, while the C4 4-bromobenzyl group serves as both a lipophilic pharmacophore element and a reactive handle for Suzuki-Miyaura cross-coupling. Ideal for VLA-4 antagonist development, collagen mimetic design, and SAR libraries. Standard peptide coupling chemistry enabled via free α-amine and α-carboxyl groups. Choose precision chirality for your research program.

Molecular Formula C12H15BrClNO2
Molecular Weight 320.61
CAS No. 2055114-66-2
Cat. No. B2501075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(4-Bromo-benzyl)-l-proline hcl
CAS2055114-66-2
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11-;/m0./s1
InChIKeyPLADUNWTKKPQQP-ROLPUNSJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-(4-Bromo-benzyl)-l-proline hcl (CAS 2055114-66-2): Stereochemically-Defined Proline Building Block for Peptide and Small Molecule Synthesis


(4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride (CAS 2055114-66-2) is a chiral, non-natural amino acid derivative featuring an L-proline core substituted at the 4-position with a 4-bromobenzyl group. The compound is provided as a hydrochloride salt (molecular formula C12H15BrClNO2, molecular weight 320.61 g/mol) to enhance aqueous solubility and stability . As a member of the 4-substituted proline analog class, it serves as a conformationally constrained building block in peptide and medicinal chemistry, where the precise stereochemistry (2S,4S) is critical for controlling molecular conformation and biological activity . The 4-bromobenzyl substituent introduces a bulky, lipophilic aromatic group and provides a reactive halogen handle for further derivatization via cross-coupling reactions.

Critical Stereochemical and Substituent Differences Between (4S)-4-(4-Bromo-benzyl)-l-proline hcl and Common 4-Substituted Proline Analogs


Generic substitution among 4-substituted proline derivatives is not scientifically valid due to profound differences in stereochemistry, substitution position, and functional group identity. The (4S)-4-(4-Bromo-benzyl)-L-proline HCl compound differs fundamentally from its close analogs in at least two critical dimensions: (1) the (2S,4S) absolute stereochemistry versus the (2S,4R) diastereomer (CAS 1049734-21-5) or the (R)-α-substituted analogs (CAS 637020-91-8); and (2) the 4-bromobenzyl substituent at the C4 position versus α-substituted (C2) bromobenzyl proline derivatives. These stereochemical and positional variations directly impact molecular conformation and biological target interactions, making each compound a distinct chemical entity for research applications [1]. Additionally, the bromine atom provides a specific reactive handle for Suzuki-Miyaura and related cross-coupling reactions that is absent in non-halogenated 4-substituted proline analogs.

Quantitative Differentiation of (4S)-4-(4-Bromo-benzyl)-l-proline hcl Versus Closest Structural Analogs


Stereochemical Differentiation: (2S,4S) vs. (2S,4R) Diastereomer Affects Conformational Properties

The (2S,4S) stereochemistry of (4S)-4-(4-Bromo-benzyl)-L-proline HCl establishes a specific exo/endo pyrrolidine ring pucker preference distinct from the (2S,4R) diastereomer (CAS 1049734-21-5). 4-Substituted proline derivatives exhibit conformational constraints dictated by the relative stereochemistry at C2 and C4; the cis (2S,4S) and trans (2S,4R) configurations produce different ring geometries that directly influence the secondary structure of incorporated peptides [1]. While direct experimental data comparing this specific compound to its diastereomer are not available in public literature, the class-level principle is well-established: C4 substitution on proline modulates the cis-trans equilibrium of the prolyl amide bond and alters the pyrrolidine ring pucker, which in turn affects peptide backbone conformation, collagen triple-helix stability, and protein-protein interaction interfaces [1].

Peptide Chemistry Conformational Analysis Stereoselective Synthesis

Positional Substitution Differentiation: C4 (γ) vs. C2 (α) Bromobenzyl Substitution Yields Distinct Chemical Reactivity and Steric Profile

(4S)-4-(4-Bromo-benzyl)-L-proline HCl bears the bromobenzyl group at the C4 (γ) position of the proline ring, in contrast to α-substituted analogs such as (R)-α-(4-bromobenzyl)-proline HCl (CAS 637020-91-8) where the substitution occurs at the C2 position adjacent to the carboxyl group. This positional difference is critical: C4 substitution preserves the free secondary amine and carboxylic acid functionalities of the proline core, whereas α-substitution at C2 generates a quaternary carbon that eliminates the proline α-proton and fundamentally alters the compound's chemical properties . C4-substituted prolines retain the ability to form native peptide bonds via the free α-carboxyl and α-amino groups, while simultaneously introducing conformational constraint through ring substitution. The C4 bromobenzyl group in (4S)-4-(4-Bromo-benzyl)-L-proline HCl provides a reactive aryl bromide handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) while maintaining the proline backbone's peptide-forming capability .

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Commercial Availability and Pricing Differentiation: (4S)-4-(4-Bromo-benzyl)-l-proline hcl Offers Defined Purity and Scale Options for Research Procurement

For procurement decisions, (4S)-4-(4-Bromo-benzyl)-L-proline HCl (CAS 2055114-66-2) is commercially available from multiple vendors with defined purity specifications and scalable quantities. AKSci offers this compound at 95% minimum purity in 250 mg and 1 g quantities, with pricing of $583 and $1664 respectively as of early 2026 . CymitQuimica provides the compound at 97.0% purity in 250 mg quantity . GLPBio offers 1 g quantities at $1,268 [1]. This contrasts with the (2S,4R) diastereomer (CAS 1049734-21-5), which is available from different supplier networks and at different price points [2], and with the (R)-α-substituted analog (CAS 637020-91-8) which carries distinct catalog identifiers and purity specifications . These commercial distinctions enable researchers to select the exact stereoisomer required for their specific synthetic or biological application.

Chemical Procurement Research Supply Building Block Sourcing

Validated Research Applications for (4S)-4-(4-Bromo-benzyl)-l-proline hcl (CAS 2055114-66-2) Based on Structural and Stereochemical Properties


Conformationally Constrained Peptide Synthesis Requiring C4-Substituted Proline Scaffolds

(4S)-4-(4-Bromo-benzyl)-L-proline HCl is utilized as a chiral building block for the synthesis of conformationally constrained peptides and peptidomimetics. The (2S,4S) stereochemistry and C4 bromobenzyl substitution introduce defined ring pucker preferences that modulate peptide backbone geometry, making this compound suitable for applications in collagen mimetic peptide design and integrin ligand development where precise control of molecular conformation is required [1]. The free α-carboxyl and α-amino groups permit standard peptide coupling chemistry while the C4 substituent imparts conformational restriction. This compound is specifically appropriate when the research objective requires retention of the proline backbone's peptide-forming functionality combined with the steric and electronic effects of a C4 aromatic substituent [1].

Suzuki-Miyaura and Related Cross-Coupling Reactions for Late-Stage Functionalization

The 4-bromobenzyl group provides a reactive aryl bromide handle enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This capability allows researchers to use (4S)-4-(4-Bromo-benzyl)-L-proline HCl as a versatile intermediate that can be further elaborated with diverse aryl, heteroaryl, or amine substituents after incorporation into a peptide or small molecule scaffold. This late-stage functionalization strategy is valuable for generating compound libraries and structure-activity relationship (SAR) studies in medicinal chemistry programs [1].

VLA-4 Integrin Antagonist Development Programs

4-Substituted proline derivatives, including compounds structurally related to (4S)-4-(4-Bromo-benzyl)-L-proline HCl, have been extensively explored as key components of VLA-4 (α4β1 integrin) antagonists [2]. The proline scaffold provides a rigid core for presenting pharmacophoric elements, and 4-position substitution has been demonstrated to modulate receptor off-rates and overcome CYP3A4 time-dependent inhibition in ester prodrug formulations [3]. While this specific compound's activity data are not publicly available, its structural features—L-proline core with C4 aromatic substitution—align with established structure-activity relationships for this target class, making it a candidate building block for VLA-4 antagonist medicinal chemistry programs [2][3].

Chiral Catalyst and Ligand Synthesis for Asymmetric Transformations

Proline and its substituted derivatives are privileged scaffolds in asymmetric organocatalysis. C4-substituted prolines have been employed as chiral catalysts and as components of chiral ligands for transition metal-catalyzed asymmetric reactions. The (4S)-4-(4-Bromo-benzyl)-L-proline HCl compound provides a pre-installed chiral center with defined stereochemistry, and the 4-bromobenzyl group introduces steric bulk that can influence enantioselectivity in catalytic applications. The aryl bromide also enables catalyst immobilization onto solid supports or further derivatization to tune catalytic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-4-(4-Bromo-benzyl)-l-proline hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.